molecular formula C22H22O3S B056289 Thiahexatroxane CAS No. 124325-92-4

Thiahexatroxane

Cat. No.: B056289
CAS No.: 124325-92-4
M. Wt: 366.5 g/mol
InChI Key: OPCMJIHVMJVUIF-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiahexatroxane is a synthetic 1,2,4-trioxane derivative characterized by the incorporation of a sulfur atom within its trioxane ring structure. It belongs to a class of compounds investigated for their antiparasitic properties, particularly against Toxoplasma gondii . Trioxanes are structurally defined by a six-membered ring containing three oxygen atoms, and their bioactivity is often attributed to the generation of reactive oxygen species (ROS) upon cleavage of the endoperoxide bridge.

Properties

CAS No.

124325-92-4

Molecular Formula

C22H22O3S

Molecular Weight

366.5 g/mol

IUPAC Name

(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane]

InChI

InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1

InChI Key

OPCMJIHVMJVUIF-UNMCSNQZSA-N

SMILES

C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5

Other CAS No.

124325-92-4

Synonyms

thiahexatroxane

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Thiahexatroxane is part of a series of synthetic trioxanes, including pentatroxane and hexatroxanone, developed to optimize antiparasitic activity. Below is a detailed comparison:

Pentatroxane

  • Structure : A 1,2,4-trioxane lacking sulfur substitution.
  • Efficacy : Demonstrated moderate in vitro activity against T. gondii (IC₅₀ = 0.30 μM) but lower potency than this compound .
  • Toxicity : Higher selectivity index (SI = CC₅₀/IC₅₀ = 200) compared to this compound, suggesting lower host cell cytotoxicity .

Hexatroxanone

  • Structure : Features a ketone group in place of sulfur.
  • Efficacy : Intermediate potency (IC₅₀ = 0.25 μM), positioning it between pentatroxane and this compound .

Table 1: Comparative In Vitro Profiles of Trioxane Derivatives

Compound IC₅₀ (μM)* CC₅₀ (μM)* Selectivity Index (SI) Structural Feature
This compound 0.15 50 333.3 Sulfur-substituted ring
Pentatroxane 0.30 60 200.0 Base trioxane structure
Hexatroxanone 0.25 45 180.0 Ketone-substituted ring

Data derived from *Chang et al. (1989) .

Mechanistic and Pharmacological Comparisons

  • This compound : The sulfur atom may enhance lipophilicity, improving membrane permeability and target engagement. Its potent IC₅₀ (0.15 μM) suggests efficient ROS generation or interference with parasitic redox balance .
  • Hexatroxanone: The ketone group may alter electronic distribution, affecting ROS generation efficiency and contributing to higher host cell toxicity .

Toxicity and Selectivity Profiles

  • This compound: Despite high potency, its SI (333.3) is superior to hexatroxanone but lower than clinical standards like pyrimethamine (SI > 500) . Cytotoxicity (CC₅₀ = 50 μM) may limit therapeutic utility without structural optimization.
  • Pentatroxane : Lower cytotoxicity (CC₅₀ = 60 μM) makes it a safer candidate, though reduced efficacy necessitates higher dosing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.